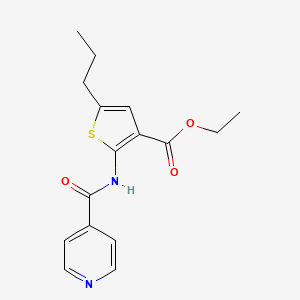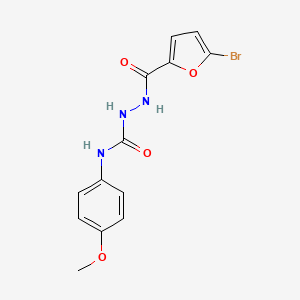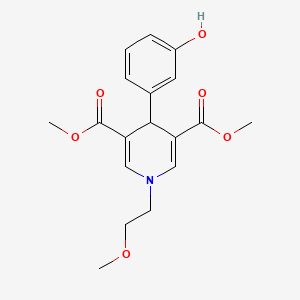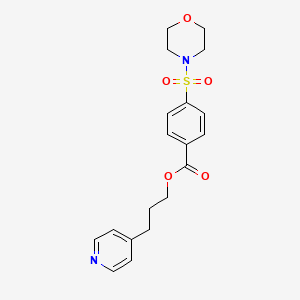
ethyl 2-(isonicotinoylamino)-5-propyl-3-thiophenecarboxylate
Vue d'ensemble
Description
Ethyl 2-(isonicotinoylamino)-5-propyl-3-thiophenecarboxylate, also known as EPPT, is a compound that has been of great interest in the field of scientific research due to its potential therapeutic properties. It is a synthetic compound that belongs to the class of thiophene carboxylates and has been found to have a wide range of bioactive properties.
Mécanisme D'action
Ethyl 2-(isonicotinoylamino)-5-propyl-3-thiophenecarboxylate exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
ethyl 2-(isonicotinoylamino)-5-propyl-3-thiophenecarboxylate has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to inhibit the growth and proliferation of cancer cells and to induce cell death in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(isonicotinoylamino)-5-propyl-3-thiophenecarboxylate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also relatively stable and has a long shelf life. However, ethyl 2-(isonicotinoylamino)-5-propyl-3-thiophenecarboxylate has some limitations for use in lab experiments. It is not readily soluble in water, which can make it difficult to use in certain experiments. It also has a relatively low bioavailability, which can limit its effectiveness in certain applications.
Orientations Futures
Ethyl 2-(isonicotinoylamino)-5-propyl-3-thiophenecarboxylate has shown great potential for use in the development of new therapeutic agents. Future research should focus on further elucidating its mechanisms of action and on identifying new applications for this compound. Some potential future directions for research include:
1. Studying the use of ethyl 2-(isonicotinoylamino)-5-propyl-3-thiophenecarboxylate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Investigating the potential use of ethyl 2-(isonicotinoylamino)-5-propyl-3-thiophenecarboxylate as an anti-cancer agent in combination with other drugs.
3. Studying the effects of ethyl 2-(isonicotinoylamino)-5-propyl-3-thiophenecarboxylate on the immune system and its potential use in the treatment of autoimmune diseases.
4. Investigating the potential use of ethyl 2-(isonicotinoylamino)-5-propyl-3-thiophenecarboxylate in the treatment of inflammatory bowel disease.
5. Studying the effects of ethyl 2-(isonicotinoylamino)-5-propyl-3-thiophenecarboxylate on the cardiovascular system and its potential use in the treatment of cardiovascular disease.
In conclusion, ethyl 2-(isonicotinoylamino)-5-propyl-3-thiophenecarboxylate is a synthetic compound that has shown great potential for use in the development of new therapeutic agents. It has a wide range of bioactive properties and has been extensively studied for its potential therapeutic applications. Further research is needed to fully elucidate its mechanisms of action and to identify new applications for this compound.
Applications De Recherche Scientifique
Ethyl 2-(isonicotinoylamino)-5-propyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
ethyl 5-propyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-5-12-10-13(16(20)21-4-2)15(22-12)18-14(19)11-6-8-17-9-7-11/h6-10H,3-5H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJYEFPMHRQZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CC=NC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-propyl-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-butyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4756459.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,2-dimethylpropanamide](/img/structure/B4756473.png)
![N-[2-(aminocarbonyl)phenyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4756481.png)


![1-(2-methoxy-5-methylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4756492.png)
![6-methyl-4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}carbonyl)-2-(2-pyridinyl)quinoline](/img/structure/B4756501.png)
![2-(benzoylamino)-N-[2-(4-morpholinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4756504.png)
![N-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide](/img/structure/B4756510.png)
![ethyl N-{[(4-methoxy-2-methylphenyl)amino]carbonyl}glycinate](/img/structure/B4756517.png)
![ethyl 2-{[2-cyano-3-(2,4-diethoxyphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4756537.png)

![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B4756550.png)